[5-(Difluoromethyl)pyridin-2-YL]methanamine
Description
[5-(Difluoromethyl)pyridin-2-YL]methanamine (CAS: 954112-81-3) is a pyridine-based methanamine derivative featuring a difluoromethyl substituent at the 5-position of the pyridine ring. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol . The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with the broader pharmaceutical benefits of fluorine incorporation .
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPLSZLZJHVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of [5-(Difluoromethyl)pyridin-2-YL]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Difluoromethyl)pyridin-2-YL]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where the difluoromethyl or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-(Difluoromethyl)pyridin-2-YL]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of products with specific desired characteristics .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets. The difluoromethyl group and methanamine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Isomers: 5- vs. 6-Difluoromethyl Substitution
The positional isomer [6-(Difluoromethyl)pyridin-2-yl]methanamine (CAS: 1211519-39-9) shares the same molecular formula (C₇H₈F₂N₂ ) and weight (158.15 g/mol ) but places the difluoromethyl group at the pyridine’s 6-position . Key differences include:
Non-Fluorinated Analog: Pyridin-2-ylmethanamine
Key contrasts include:
Heterocyclic Variants: Pyrimidine-Based Methanamines
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride (CAS unspecified, C₈H₁₅Cl₂N₃ , MW: 224.13 g/mol) replaces the pyridine ring with pyrimidine . Differences include:
- Hydrogen Bonding : Pyrimidine’s additional nitrogen may strengthen interactions with target proteins.
- Solubility : The dihydrochloride salt form increases aqueous solubility compared to free amines.
Fluorinated Derivatives with Alternative Substituents
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine (CAS: 1134946-79-4, C₁₂H₁₁FN₂O, MW: 218.23 g/mol) introduces a fluorophenoxy group at the pyridine’s 4-position .
- Metabolic Stability: Fluorine on the phenyl ring may slow oxidative metabolism compared to non-fluorinated phenoxy analogs.
Pharmacologically Relevant Analogs: Pexidartinib
Pexidartinib hydrochloride (CAS: 1029044-16-3) incorporates a pyridin-2-ylmethanamine fragment modified with chloro and trifluoromethyl groups.
Data Tables
Table 1: Structural and Physical Properties of Selected Methanamine Derivatives
Research Findings and Implications
- Fluorine’s Role: The difluoromethyl group in this compound balances lipophilicity and metabolic stability, making it superior to non-fluorinated analogs in drug design .
- Positional Isomerism : The 5-substituted derivative is synthetically favored over the 6-isomer, likely due to easier regioselective functionalization during synthesis .
- Salt Forms : Dihydrochloride salts (e.g., 1-(2-propylpyrimidin-5-yl)methanamine) offer enhanced solubility, critical for in vitro assays .
Biological Activity
[5-(Difluoromethyl)pyridin-2-YL]methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological macromolecules, particularly proteins and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity and selectivity towards enzymes and receptors, leading to modulation of various metabolic pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including MRSA. |
| Anticancer | Shows potential in inhibiting cancer cell growth in vitro. |
| Enzyme Inhibition | May inhibit key metabolic enzymes, impacting disease pathways. |
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections .
- Anticancer Properties : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil .
- Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that introduce the difluoromethyl group effectively. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Synthesis Pathway
The synthesis generally includes:
- Formation of Pyridine Ring : Utilizing precursors that allow for the introduction of the difluoromethyl group.
- Substitution Reactions : Employing nucleophilic substitution methods to incorporate the amine functionality.
SAR Insights
Research indicates that variations in substituents on the pyridine ring significantly affect biological activity. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
